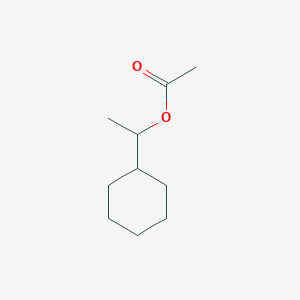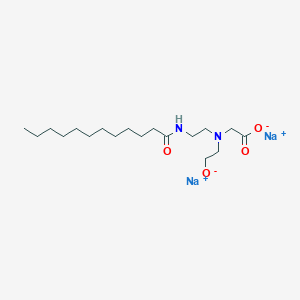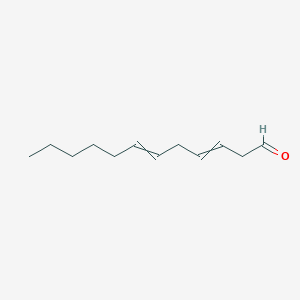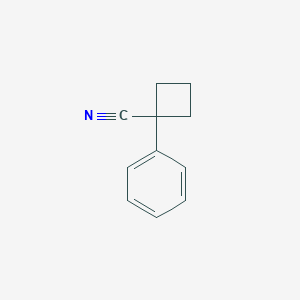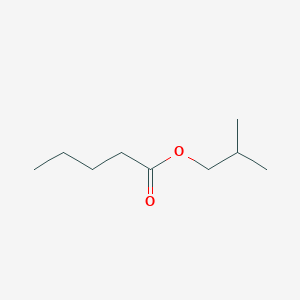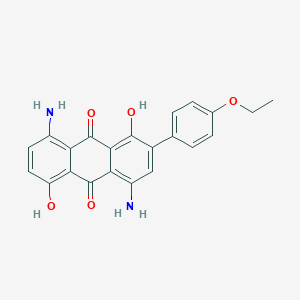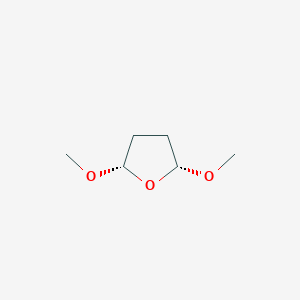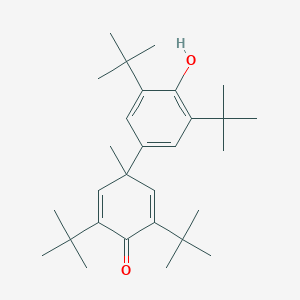
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one, also known as BHT-4-Me, is a synthetic antioxidant that is widely used in the food, cosmetic, and pharmaceutical industries. This compound is a derivative of butylated hydroxytoluene (BHT), which is a well-known antioxidant that has been used for many years to prevent oxidation in a variety of products. BHT-4-Me has been shown to have superior antioxidant properties compared to BHT, making it an attractive alternative for use in various applications.
Mécanisme D'action
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) that can cause oxidative damage to cells and tissues. It does this by donating a hydrogen atom to the free radical, which stabilizes the radical and prevents it from reacting with other molecules. 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has been shown to be effective in scavenging a variety of free radicals, including superoxide, hydroxyl, and peroxyl radicals.
Effets Biochimiques Et Physiologiques
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease. 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has several advantages for use in lab experiments. It is a stable compound that is easily synthesized and purified. It is also relatively non-toxic and has been shown to be safe for use in food, cosmetics, and pharmaceuticals. However, there are some limitations to its use. 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one is not water-soluble, which can limit its use in aqueous systems. In addition, its high lipophilicity can make it difficult to deliver to certain tissues or cells.
Orientations Futures
There are several future directions for research on 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one. One area of research is the development of novel delivery systems that can improve its solubility and bioavailability. Another area of research is the investigation of its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders. Finally, further studies are needed to better understand its mechanism of action and its effects on cellular signaling pathways.
Méthodes De Synthèse
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one can be synthesized by reacting 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2,6-di-tert-butyl-4-methylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as toluene or xylene at elevated temperatures and under an inert atmosphere. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has been extensively studied for its antioxidant properties and has been shown to be effective in preventing oxidation in a variety of systems. It has been used in food packaging materials, cosmetics, and pharmaceuticals to prevent degradation and extend shelf life. 2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one has also been investigated for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propriétés
Numéro CAS |
14387-13-4 |
|---|---|
Nom du produit |
2,6-Di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methyl-2,5-cyclohexadien-1-one |
Formule moléculaire |
C29H44O2 |
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyphenyl)-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C29H44O2/c1-25(2,3)19-14-18(15-20(23(19)30)26(4,5)6)29(13)16-21(27(7,8)9)24(31)22(17-29)28(10,11)12/h14-17,30H,1-13H3 |
Clé InChI |
PKUGNNBDQOWNCU-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
SMILES canonique |
CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




